(1S)-1-[4-(Methylethyl)phenyl]ethane-1,2-diamine (1S)-1-[4-(Methylethyl)phenyl]ethane-1,2-diamine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17483599
InChI: InChI=1S/C11H18N2/c1-8(2)9-3-5-10(6-4-9)11(13)7-12/h3-6,8,11H,7,12-13H2,1-2H3/t11-/m1/s1
SMILES:
Molecular Formula: C11H18N2
Molecular Weight: 178.27 g/mol

(1S)-1-[4-(Methylethyl)phenyl]ethane-1,2-diamine

CAS No.:

Cat. No.: VC17483599

Molecular Formula: C11H18N2

Molecular Weight: 178.27 g/mol

* For research use only. Not for human or veterinary use.

(1S)-1-[4-(Methylethyl)phenyl]ethane-1,2-diamine -

Specification

Molecular Formula C11H18N2
Molecular Weight 178.27 g/mol
IUPAC Name (1S)-1-(4-propan-2-ylphenyl)ethane-1,2-diamine
Standard InChI InChI=1S/C11H18N2/c1-8(2)9-3-5-10(6-4-9)11(13)7-12/h3-6,8,11H,7,12-13H2,1-2H3/t11-/m1/s1
Standard InChI Key HXPNABRPCXFBBN-LLVKDONJSA-N
Isomeric SMILES CC(C)C1=CC=C(C=C1)[C@@H](CN)N
Canonical SMILES CC(C)C1=CC=C(C=C1)C(CN)N

Introduction

(1S)-1-[4-(Methylethyl)phenyl]ethane-1,2-diamine, also known as 1-(4-methylethylphenyl)ethane-1,2-diamine, is a significant compound in medicinal chemistry. It features a methylethyl group attached to a phenyl ring, which is further connected to an ethane-1,2-diamine moiety. This compound is typically encountered in its dihydrochloride salt form, enhancing its solubility and stability for various applications.

Synthesis and Industrial Applications

The synthesis of (1S)-1-[4-(Methylethyl)phenyl]ethane-1,2-diamine involves several key steps, often utilizing continuous flow reactors to scale up production while maintaining quality and yield. Automation in reagent addition and reaction condition control enhances efficiency.

This compound participates in various chemical reactions, with common reagents and conditions tailored to specific applications. Its mechanism of action primarily involves interactions with biological targets through its amine groups, which can participate in hydrogen bonding and nucleophilic attacks on electrophilic centers in biological molecules.

Research Findings and Applications

(1S)-1-[4-(Methylethyl)phenyl]ethane-1,2-diamine has notable applications in scientific research and pharmaceutical development. Its diverse applications underscore its significance within both academic research and industrial contexts.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator